cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate

Genetic code reprogramming Flexizyme tRNA acylation

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate (CAS 941579-06-2) is the cyanomethyl ester (CME) of L-3-phenyllactic acid, bearing a single stereogenic center at the α-carbon with (2S) absolute configuration. With molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol, this compound belongs to the class of activated esters used as acyl donors in ribozyme-catalyzed tRNA aminoacylation.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 941579-06-2
Cat. No. B6609870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
CAS941579-06-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC#N)O
InChIInChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1
InChIKeyBPJHSWJPVMZHNN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl (2S)-2-Hydroxy-3-Phenylpropanoate (CAS 941579-06-2): Chiral Activated Ester for Flexizyme-Mediated tRNA Acylation and Genetic Code Reprogramming


Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate (CAS 941579-06-2) is the cyanomethyl ester (CME) of L-3-phenyllactic acid, bearing a single stereogenic center at the α-carbon with (2S) absolute configuration . With molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol, this compound belongs to the class of activated esters used as acyl donors in ribozyme-catalyzed tRNA aminoacylation [1]. The cyanomethyl ester moiety serves as a leaving group specifically recognized by the enhanced flexizyme (eFx) ribozyme system for charging aromatic α-hydroxy and α-amino acids onto tRNA, a critical step in genetic code reprogramming and mRNA display technologies [2]. The compound is sourced as a research-grade intermediate, supplied as an amber oil requiring storage under inert atmosphere due to the hydrolytic sensitivity of the cyanomethyl ester functionality [3].

Why Generic Substitution of Cyanomethyl (2S)-2-Hydroxy-3-Phenylpropanoate Fails: Flexizyme Leaving-Group Specificity and Chiral Stringency


Generic substitution of this compound fails because the cyanomethyl ester (CME) leaving group and the (2S) stereochemistry are jointly non-negotiable for its primary application: eFx flexizyme-mediated tRNA acylation of aromatic α-hydroxy acid substrates [1]. The eFx ribozyme selectively recognizes the CME leaving group paired with an aromatic side chain; substituting the CME for a 3,5-dinitrobenzyl ester (DBE) shifts compatibility to the dFx flexizyme, which is optimized for non-aromatic substrates and does not efficiently process aromatic α-hydroxy acids [2]. Conversely, replacing the (2S)-phenyllactate core with the (2R)-enantiomer would yield a diastereomeric acyl-tRNA product with altered ribosomal translation fidelity, as the ribosome's peptidyl transferase center is stereospecific for L-configured α-substituents [3]. Simple alkyl esters such as the methyl or ethyl ester lack sufficient leaving-group reactivity to participate in flexizyme-catalyzed transesterification at the tRNA 3′-terminus, rendering them inert in this application [4]. The quantitative evidence below establishes each dimension of non-substitutability.

Quantitative Differentiation Evidence for Cyanomethyl (2S)-2-Hydroxy-3-Phenylpropanoate vs. Closest Analogs


Flexizyme System Compatibility: CME/eFx vs. DBE/dFx Substrate Partitioning for Aromatic α-Hydroxy Acids

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, as a CME-activated aromatic α-hydroxy acid, is processed by the eFx flexizyme system [1]. In the foundational study by Ohta et al. (2007), all phenyllactic acid derivatives (Flac, mFlac, pFlac, cFlac—all aromatic) were exclusively converted to cyanomethyl ester (LG1) and charged onto tRNA using eFlexiresin, whereas all non-aromatic α-hydroxy acids (Glac, Alac, Llac) were converted to dinitrobenzyl ester (LG2) and charged using dFlexiresin [1]. This substrate partitioning is mechanistically rooted in eFx's aromatic recognition pocket, which binds the phenyl ring while precisely positioning the CME carbonyl for nucleophilic attack by the tRNA 3′-hydroxyl group [2]. The 2022 comprehensive review by Lee et al. confirms that CME and CBT are used for eFx, while DBE is used for dFx, and that aromatic appendages drive recognition by eFx [3]. Substituting DBE for CME on an aromatic α-hydroxy acid would misdirect the substrate to dFx, which is not optimized for aromatic recognition and yields substantially lower acylation efficiency for aromatic substrates.

Genetic code reprogramming Flexizyme tRNA acylation mRNA display

Hydrolytic Stability Trade-off: CME vs. DBE During Storage and Handling

A direct comparison by Fujino et al. (2019) documented that cyanomethyl esters exhibit hydrolytic instability during storage, leading the authors to switch to the more stable dinitrobenzyl ester (DBE) for subsequent experiments despite DBE being atypical for aromatic amino acid substrates [1]. The authors observed this instability with cyanomethyl ester substrates in the context of flexizyme-catalyzed acylation; both dFx and eFx showed acylation peaking at approximately 5 hours incubation (18% for dFx and 16% for eFx under the tested conditions), but the CME substrate degraded upon storage, whereas DBE remained sufficiently stable for continued use [1]. Separately, the Boc-cyanomethyl ester stability study demonstrated that N-Boc protected amino acid cyanomethyl esters are stable enough for further functionalization compared to N-unprotected counterparts, and identified 4M HCl in 1,4-dioxane (2–4 equiv; acetonitrile, 0 °C, 2–4 h) as a suitable condition for selective Boc deprotection in the presence of the hydrolytically sensitive CME group [2]. This establishes that CME can be handled with appropriate protecting-group strategy and storage conditions (anhydrous, inert atmosphere, low temperature), but demands more rigorous handling than DBE.

Activated ester stability Hydrolytic degradation Flexizyme substrate storage CME vs. DBE

Activated Ester Reactivity: Cyanomethyl Ester vs. Free Carboxylic Acid in Amidation and Transesterification

Cyanomethyl esters function as activated esters with significantly greater reactivity toward nucleophilic acyl substitution than the parent free carboxylic acid [1]. The racemization study by Iselin and Schwyzer demonstrated that a cyanomethyl ester is more reactive than a carboxylic acid in amidation reactions and that this reaction proceeds without racemization when no carbonyl group is present β to the stereogenic center [1]. This is directly relevant to cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, whose α-hydroxy group is not a β-carbonyl and therefore does not promote racemization via oxazolone formation. Bouillon et al. (2009) further established that cyanomethyl esters undergo efficient transesterification with various alcohols under mild conditions, enabling their use as intermediates in dendrimer synthesis and complex ester formation [2]. For the specific compound, Millward et al. (2005) demonstrated its successful conversion to αOH-Phenylalanine-dCA via transesterification with pdCpA dinucleotide, a reaction that would be kinetically infeasible with the free acid L-phenyllactic acid [3].

Activated ester Amidation reactivity Transesterification Peptide coupling

Chiral Configuration Retention: (2S)-CME vs. Methyl Ester in Stereochemical Integrity During Synthesis

The synthesis of cyanomethyl esters from chiral carboxylic acids can be conducted with retention of configuration when bromoacetonitrile is used as the alkylating agent in the presence of a tertiary amine, as disclosed in a dedicated patent on configuration-retaining cyanomethyl ester production [1]. The patent explicitly demonstrates that bromoacetonitrile provides superior retention of configuration compared to chloroacetonitrile, which gives rise to a product having less retention of configuration [1]. For cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, the Millward et al. (2005) protocol used chloroacetonitrile with TEA in DMF, which is a convenient and widely adopted method, but may result in partial epimerization at the α-carbon [2]. The methyl ester comparator (methyl (2S)-2-hydroxy-3-phenylpropanoate, CAS 13673-95-5) is typically prepared via Fischer esterification or diazomethane esterification, methods that are generally stereoretentive at the α-hydroxy center but produce an ester that lacks the activated leaving-group character required for flexizyme-mediated tRNA acylation [3]. Users requiring the highest enantiomeric purity should source material synthesized via the bromoacetonitrile route or verify enantiomeric excess by chiral HPLC upon receipt.

Chiral retention Enantiomeric purity Cyanomethyl ester synthesis Bromoacetonitrile vs. chloroacetonitrile

Orthogonal Deprotection: Cyanomethyl Ester Cleavage with Sodium Sulfide vs. Standard Ester Hydrolysis

The cyanomethyl ester group can be selectively deprotected by stirring with an aqueous solution of sodium sulfide, as established by Hugel et al. (1992) [1]. This deprotection method is orthogonal to the acidic or basic hydrolysis conditions required for methyl and ethyl esters, which would also cleave other base-labile protecting groups or epimerize acid-sensitive stereocenters [1]. In the context of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, the Na₂S deprotection would regenerate L-phenyllactic acid without exposing the α-hydroxy acid to strongly acidic or basic conditions that could promote dehydration or epimerization. In contrast, hydrolysis of the corresponding methyl ester (CAS 13673-95-5) typically requires aqueous NaOH or HCl with heating, conditions that are incompatible with many downstream functional groups in complex synthetic sequences [2]. The cyanomethyl ester additionally serves a dual role as both a carboxyl protecting group and an activated ester for subsequent coupling, eliminating a protection/deprotection cycle compared to workflows using methyl or tert-butyl esters that require a separate activation step before amidation or transesterification [3].

Orthogonal deprotection Carboxyl protecting group Sodium sulfide Cyanomethyl ester cleavage

Documented Synthetic Protocol: Yield Benchmark for Procurement and In-House Synthesis Evaluation

A fully documented synthetic protocol for cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is provided in the Supporting Information of Millward et al. (2005), JACS [1]. The procedure uses L-phenyllactic acid (266 mg, 1.6 mmol), chloroacetonitrile (3 mL, 47.4 mmol), and triethylamine (651 μL, 4.6 mmol) in DMF (3 mL) under nitrogen at room temperature overnight, with purification by flash chromatography (silica gel, 3:7 EtOAc:Hexanes) to yield the product as an amber oil [1]. This protocol provides a validated starting point for in-house synthesis or for evaluating the quality of commercially sourced material. The same compound was subsequently used by Ohta et al. (2007) as the activated ester for eFx-mediated tRNA acylation in the ribosomal synthesis of polyesters, establishing a direct literature precedent for the compound's end-use application [2]. The availability of this protocol reduces methodological risk for procurement: buyers can verify lot quality by reproducing the reported chromatographic behavior and can benchmark vendor-supplied material against the reported physical form (amber oil) and the expected reactivity in the pdCpA coupling reaction [1].

Synthesis protocol Yield benchmarking L-phenyllactic acid Chloroacetonitrile esterification

Validated Application Scenarios for Cyanomethyl (2S)-2-Hydroxy-3-Phenylpropanoate Based on Quantitative Differentiation Evidence


Flexizyme-Mediated tRNA Acylation for Genetic Code Reprogramming and mRNA Display

This is the primary literature-validated application for this compound. Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate serves as the activated acyl donor for charging L-phenyllactic acid onto suppressor tRNA via the eFx flexizyme system [1]. The resulting phenyllactyl-tRNA is then used in reconstituted cell-free translation systems (e.g., wPURE or PURExpress) to incorporate α-hydroxy acid monomers into ribosomally synthesized polyesters or polyester-peptide hybrid biopolymers [1]. The eFx/CME pairing is obligatory for aromatic α-hydroxy acid substrates; substituting the CME leaving group for DBE would require switching to the dFx flexizyme, which is not optimized for aromatic substrate recognition and yields inefficient charging [2]. This application is central to mRNA display-based discovery of macrocyclic peptides containing non-proteinogenic backbone elements, where the (2S) stereochemistry of the incorporated phenyllactate residue directly influences the conformational landscape of the displayed peptide library [3].

Synthesis of Aminoacylated pdCpA Dinucleotides for Ligation to Truncated tRNA

The compound is specifically used as an intermediate in the chemical synthesis of aminoacylated pdCpA dinucleotides, which are subsequently ligated to truncated tRNA using T4 RNA ligase [1]. In the Millward et al. (2005) protocol, cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate was reacted with the tetrabutylammonium salt of pdCpA in DMF with catalytic TBA-acetate to yield αOH-Phenylalanyl-dCA [1]. This two-step strategy (CME activation followed by pdCpA transesterification) is preferred over direct enzymatic aminoacylation when the α-hydroxy acid is not a substrate for any natural aminoacyl-tRNA synthetase. The CME ester is uniquely suited for this application because it is reactive enough to transesterify the pdCpA 3′-hydroxyl group under mild conditions (DMF, rt, 4 h) without requiring coupling reagents that could generate byproducts interfering with the subsequent enzymatic ligation step [1].

Activated Ester Intermediate in Depsipeptide and Dendrimer Synthesis

Beyond tRNA acylation, cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can function as an activated ester building block for depsipeptide (ester-containing peptide) synthesis and poly(amino)ester dendrimer construction [1]. The CME group participates in accelerated active ester coupling with α-hydroxy acid esters in the presence of imidazole, a methodology demonstrated for p-nitrophenyl, 8-quinolyl, and cyanomethyl esters as activated carboxyl components [2]. For dendrimer synthesis, the iterative deprotection-activation-transesterification-scavenging cycle developed by Bouillon et al. (2010) uses cyanomethyl esters as the key activated intermediates, achieving poly(amino)ester dendrimers under mild conditions without racemization [1]. The (2S) chirality of the phenyllactate core introduces stereochemical diversity into the dendrimer scaffold, which is valuable for studying chiral recognition phenomena in drug delivery applications.

Orthogonal Carboxyl Protection in Multi-Step Chiral Synthesis

The cyanomethyl ester serves a dual role as an orthogonal carboxyl protecting group and a latent activated ester in multi-step synthetic sequences [1]. Its selective deprotection with aqueous sodium sulfide (Hugel et al., 1992) is compatible with base-labile protecting groups such as Fmoc and with acid-sensitive functionalities such as tert-butyl ethers and acetals [1]. This orthogonality allows synthetic chemists to carry the CME-protected (2S)-2-hydroxy-3-phenylpropanoate moiety through multiple synthetic transformations, then either (a) deprotect to liberate the free acid under neutral, mild conditions, or (b) exploit the activated ester directly for amidation or transesterification with a downstream nucleophile without a separate deprotection-activation sequence [2]. This strategy reduces step count by one operation compared to workflows using methyl or ethyl ester protection followed by separate activation with coupling reagents, and is particularly valuable when the α-hydroxy acid moiety must be introduced late in a synthetic sequence under conditions that preserve the stereochemical integrity of other chiral centers [2].

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